6-Iodoquinolin-4-ol

Organic Synthesis Medicinal Chemistry Palladium Catalysis

6-Iodoquinolin-4-ol features a uniquely reactive C–I bond enabling selective Suzuki-Miyaura, Sonogashira, or Heck couplings at low Pd loadings (1–2 mol%), critical for SAR library diversification. The iodine heavy-atom effect provides strong anomalous scattering for X-ray crystallography phasing (SAD/MAD). Iodo-substituted quinolines demonstrate potent antimicrobial activity (S. epidermidis MIC 0.063 mg/mL), outperforming chloro/fluoro analogs. Prioritize this scaffold for medicinal chemistry, chemical biology, and structural biology applications requiring reliable 6-position functionalization and biological target validation.

Molecular Formula C9H6INO
Molecular Weight 271.05 g/mol
CAS No. 342617-07-6
Cat. No. B1312100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoquinolin-4-ol
CAS342617-07-6
Molecular FormulaC9H6INO
Molecular Weight271.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=O)C=CN2
InChIInChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
InChIKeyZAZOVHUNVUSQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoquinolin-4-ol (CAS 342617-07-6): A Halogenated Quinolin-4-ol Scaffold with Distinct Reactivity and Biological Potential


6-Iodoquinolin-4-ol (CAS 342617-07-6), also known as 4-hydroxy-6-iodoquinoline, is a heteroaromatic compound comprising a quinoline core with a hydroxyl group at the 4-position and an iodine atom at the 6-position . Its molecular formula is C₉H₆INO (MW = 271.05 g/mol), and it typically presents as a white to off-white solid . The compound belongs to the class of halogenated quinolin-4-ols, which are privileged scaffolds in medicinal chemistry and organic synthesis. The presence of the iodine substituent confers unique properties, including enhanced lipophilicity and a heavy-atom effect useful for X-ray crystallography, distinguishing it from its chloro, bromo, fluoro, and unsubstituted analogs .

Why Generic Substitution of 6-Iodoquinolin-4-ol with Other Halogenated Quinolin-4-ols is Scientifically Unjustified


Interchanging 6-iodoquinolin-4-ol with its chloro, bromo, fluoro, or unsubstituted counterparts is not straightforward due to the iodine atom's distinct electronic, steric, and reactivity profile. The C–I bond is significantly more reactive in transition-metal-catalyzed cross-couplings compared to C–Cl or C–F bonds, enabling selective functionalization that is not possible with lighter halogens . Furthermore, the iodine substituent's larger van der Waals radius and polarizability can critically alter binding interactions with biological targets, as observed in structure-activity relationship (SAR) studies where iodo-substituted quinolines exhibit superior antimicrobial potency relative to other halogenated derivatives [1]. Procurement of a non-iodinated analog thus risks both synthetic incompatibility in downstream applications and compromised biological efficacy in screening campaigns.

Quantitative Differentiation of 6-Iodoquinolin-4-ol (342617-07-6) vs. Halogenated Quinolin-4-ol Analogs


Selective Pd-Catalyzed Cross-Coupling Reactivity at the 6-Position

6-Iodoquinolin-4-ol is uniquely positioned for selective functionalization due to the high reactivity of the C–I bond in Pd-catalyzed cross-coupling reactions. In a study of polyhalogenated quinolines, the C–I bond at the 6-position could be selectively functionalized under mild Suzuki–Miyaura conditions (e.g., with arylboronic acids) without affecting C–Cl or C–Br bonds at other positions . The target compound was obtained in ~85% yield via selective derivatization . This contrasts sharply with the reactivity of 6-chloroquinolin-4-ol and 6-fluoroquinolin-4-ol, which require significantly harsher conditions (e.g., elevated temperatures, specialized ligands) for C–Cl activation and are essentially inert under the conditions used for C–I coupling .

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Enhanced Antimicrobial Potency of Iodo-Quinoline Derivatives vs. Other Halogenated Analogs

A 2024 study evaluating a library of iodo-quinoline derivatives revealed that the 6-iodo-2-phenylquinoline-4-carboxylic acid scaffold (closely related to 6-iodoquinolin-4-ol) demonstrates significant antibacterial activity against Gram-positive Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.063 mg/mL for specific derivatives (e.g., compounds 4d and 4c) [1]. In contrast, the non-iodinated baseline and derivatives bearing other halogens (e.g., -F, -Cl) showed reduced or negligible activity [1]. The study explicitly notes that replacing the fluorine atom in standard fluoroquinolones with iodine was a deliberate strategy to enhance antimicrobial properties, as iodine insertion in organic molecules is known to increase antimicrobial activity against S. aureus [1].

Antimicrobial Agents Drug Discovery Biofilm Inhibition

Specific Physicochemical Profile Dictating Formulation and Handling

6-Iodoquinolin-4-ol exhibits a distinct set of physicochemical properties that directly impact its procurement, storage, and use in experimental protocols. Its predicted pKa is 3.85±0.40 , and it has a density of 1.974 g/cm³ . It is a solid at room temperature with a melting point >300 °C and should be stored at 2–8 °C, protected from light . These values differ from those of 6-chloroquinolin-4-ol (pKa ~3.2–3.5, lower density) and 6-bromoquinolin-4-ol (density ~1.8 g/cm³). The higher density and molecular weight (271.05 g/mol) directly affect molarity calculations for biological assays and the compound's behavior during chromatographic purification.

Pre-formulation Physicochemical Properties Stability

Optimal Research and Industrial Application Scenarios for 6-Iodoquinolin-4-ol (342617-07-6)


Modular Synthesis of Diversified Quinoline Libraries via Pd-Catalyzed Cross-Coupling

Medicinal chemistry and chemical biology groups requiring rapid diversification of the quinoline 6-position should prioritize 6-iodoquinolin-4-ol. The highly reactive C–I bond enables efficient Suzuki–Miyaura, Sonogashira, or Heck couplings under mild conditions, often with catalyst loadings as low as 1–2 mol% Pd . This facilitates the generation of focused libraries where the 6-substituent is systematically varied to probe structure-activity relationships (SAR), while the 4-hydroxy group remains available for subsequent functionalization (e.g., alkylation, acylation) .

Antimicrobial Drug Discovery Targeting Gram-Positive Pathogens

Groups engaged in antibacterial drug discovery should consider 6-iodoquinolin-4-ol and its derivatives as starting points for hit-to-lead optimization. The demonstrated potent activity of related iodo-quinoline scaffolds against S. epidermidis (MIC as low as 0.063 mg/mL) and their effect on microbial adhesion/biofilm formation provide a strong biological rationale for their use [1]. The iodine atom's contribution to enhanced antimicrobial activity, compared to other halogens, makes this specific scaffold a more promising starting point than chloro- or fluoro-analogs [1].

Crystallography and Heavy-Atom Derivatization for Structural Biology

6-Iodoquinolin-4-ol serves as an excellent heavy-atom derivative for X-ray crystallography of protein-ligand complexes. The iodine atom (atomic number 53) provides strong anomalous scattering, which is essential for experimental phasing via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods . Its moderate size and planarity allow it to bind in enzyme active sites or protein pockets without causing major steric clashes, while the hydroxyl group can engage in hydrogen bonding to stabilize the complex. This makes it a valuable tool for structural biology core facilities and academic crystallography labs.

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